1-Bromo-3-benzyloxy-4,5-difluorobenzene
Description
1-Bromo-3-benzyloxy-4,5-difluorobenzene (CAS: 914222-86-9, molecular formula: C₁₃H₉BrF₂O) is a halogenated aromatic compound featuring a benzyloxy group at the 3-position and bromine at the 1-position, with fluorine atoms at the 4- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where its bromine atom serves as a leaving group . The benzyloxy substituent enhances solubility in organic solvents and modulates electronic effects, making it valuable for constructing complex aromatic frameworks in pharmaceuticals and materials science .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYSBZEQRGHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Reaction (Preferred Method)
- Starting Material: 3,5-difluoroaniline.
- Step 1: Diazotization
3,5-difluoroaniline is converted into its diazonium salt by reaction with sodium nitrite (NaNO2) in the presence of hydrobromic acid (HBr, 48% strength) at temperatures below 10°C. A 2.5 to 3-fold molar excess of HBr is used relative to 3,5-difluoroaniline to ensure complete diazotization without excess nitrite. - Step 2: Sandmeyer Reaction
The diazonium salt solution is gradually added to a boiling mixture of copper(I) bromide (CuBr) and HBr. The reaction proceeds with evolution of nitrogen gas, and the product 1-bromo-3,5-difluorobenzene distills off with steam during the reaction. - Workup:
The organic phase is separated, washed, neutralized with dilute sodium hydroxide, dried over sodium sulfate, and purified by distillation.
Yield: Approximately 80 grams (83% yield) from 0.5 mol of 3,5-difluoroaniline, indicating a high efficiency of this method.
| Parameter | Details |
|---|---|
| Starting material | 3,5-difluoroaniline (0.5 mol) |
| Diazotization agent | NaNO2 (0.5 mol), HBr (1.25 mol, 48%) |
| Temperature (diazotization) | <10°C |
| Copper(I) bromide amount | 0.25 mol |
| Reaction temperature (Sandmeyer) | Boiling mixture (~100°C) |
| Yield | 83% (80 g) |
This method is advantageous due to its relatively high yield, straightforward reaction conditions, and avoidance of expensive or complex reagents.
Alternative Methods and Limitations
- Bromination of 2,4-difluoroaniline followed by diazotization and deamination has been reported but yields are lower (~60%) and the process is multi-step and less efficient.
- Photochemical bromination of m-difluorobenzene leads to poor selectivity and low yield (~19%) of the desired isomer.
- Isomerization of 1-bromo-2,4-difluorobenzene in the presence of alkali bases and macrocyclic compounds is costly and yields are moderate (~63%), making it less economically viable.
Introduction of the Benzyloxy Group at Position 3
The benzyloxy group (–OCH2Ph) is typically introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis on a suitable fluorinated bromobenzene precursor.
General Approach
- Starting material: 1-bromo-4,5-difluorobenzene or 1-bromo-3,5-difluorobenzene.
- Reagent: Benzyl alcohol or benzyl bromide (depending on the method).
- Base: Strong bases such as potassium carbonate or sodium hydride to deprotonate benzyl alcohol forming benzyl alkoxide.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Heating under reflux or elevated temperatures to facilitate nucleophilic substitution of fluorine by the benzyloxy group.
This reaction exploits the electron-withdrawing effect of fluorine atoms activating the aromatic ring toward nucleophilic attack, especially at positions ortho or para to fluorine substituents.
Specific Considerations for this compound
- The benzyloxy group is introduced at position 3, replacing one of the fluorine atoms.
- Fluorines at positions 4 and 5 remain intact due to their relative positions and reactivity.
- The bromine at position 1 remains unaffected, preserving the site for further functionalization if needed.
Summary Table of Preparation Steps for this compound
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Diazotization + Sandmeyer | 3,5-difluoroaniline | NaNO2, HBr (48%), CuBr, low temp → boiling | 1-bromo-3,5-difluorobenzene | ~83% yield, high purity |
| 2 | Nucleophilic aromatic substitution | 1-bromo-3,5-difluorobenzene | Benzyl alcohol, K2CO3 or NaH, DMF, heat | This compound | Moderate to good yield (literature varies) |
Research Findings and Notes
- The Sandmeyer reaction route for preparing bromodifluorobenzenes is well-established and provides high yields and selectivity for the bromine substitution.
- Direct bromination of difluorobenzenes is less selective and leads to mixtures of isomers and polybrominated products.
- The benzyloxy substitution via nucleophilic aromatic substitution is facilitated by the activating effect of fluorine atoms and can be selectively directed.
- Purification typically involves steam distillation and chromatographic or distillative methods to achieve the desired purity.
- The process avoids expensive macrocyclic additives or multiple-step isomerizations, improving economic viability.
Chemical Reactions Analysis
1-Bromo-3-benzyloxy-4,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1-Bromo-3-benzyloxy-4,5-difluorobenzene serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Pharmaceutical Synthesis :
- Agrochemicals :
-
Dyes and Pigments :
- Employed in the production of dyes due to its ability to undergo various chemical reactions that enhance color properties.
Case Study 1: Synthesis of Benzodiazepines
In a study published by the University of California, researchers demonstrated the use of this compound as a key intermediate in synthesizing a novel class of benzodiazepines. The reaction involved nucleophilic substitution where the benzyloxy group facilitated the formation of the desired benzodiazepine structure with high yield .
Case Study 2: Development of Agrochemicals
A research project focused on synthesizing new agrochemical agents highlighted the role of this compound as a building block for herbicides. The study showed that derivatives synthesized from this compound exhibited effective herbicidal activity against common weeds, demonstrating its potential in crop protection strategies .
Data Table: Summary of Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Pharmaceutical | Synthesis of benzodiazepines | High yield and potency in drug formulation |
| Agrochemical | Development of herbicides | Enhanced efficacy against target pests |
| Dye Production | Production of colorants | Improved stability and vibrancy of dyes |
Mechanism of Action
The mechanism of action of 1-Bromo-3-benzyloxy-4,5-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and applications of 1-bromo-3-benzyloxy-4,5-difluorobenzene and analogous compounds:
Electronic and Steric Effects
- Benzyloxy vs. Allyloxy/Methoxy Groups : The benzyloxy group in the target compound introduces significant steric bulk compared to smaller groups like methoxy or allyloxy. This bulk can hinder nucleophilic attack at the 1-position but stabilizes intermediates through resonance effects .
- Halogen Diversity : Bromine’s superior leaving-group ability (compared to chlorine) enhances reactivity in cross-coupling reactions. For example, 1-bromo-3,5-difluorobenzene is a preferred substrate over its chloro analogs in palladium-catalyzed couplings .
- Fluorine Positioning : Fluorine at the 4- and 5-positions (meta to bromine) reduces electron density at the reaction site, facilitating oxidative addition in Suzuki reactions. In contrast, 1,2-dibromo-4,5-difluorobenzene allows bis-alkynylation due to two bromine leaving groups .
Research Findings and Data
Reactivity in Cross-Coupling Reactions
Biological Activity
1-Bromo-3-benzyloxy-4,5-difluorobenzene is a compound of significant interest in medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features a bromine atom, two fluorine atoms, and a benzyloxy group attached to a difluorobenzene core, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.12 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| LogP | Not available |
| CAS Number | Not available |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzyloxyfluoro compounds have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, the presence of the benzyloxy group is known to enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
Anticancer Potential
Research into related compounds suggests that halogenated benzenes can interact with cellular targets involved in cancer pathways. For example, studies have indicated that fluorinated compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of bromine and fluorine atoms in this compound could similarly contribute to its anticancer activity by modifying interactions with biological macromolecules.
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
-
Fluorinated Compounds in Cancer Research :
- Research highlighted the role of fluorinated aromatic compounds in cancer therapy. These compounds were shown to disrupt cellular processes critical for cancer cell survival. The study concluded that further exploration into the structure-activity relationship of such compounds could lead to novel therapeutic agents .
Q & A
Basic: What spectroscopic methods are recommended for structural validation and purity analysis of 1-Bromo-3-benzyloxy-4,5-difluorobenzene?
Answer:
Structural characterization typically employs 1H/13C NMR to confirm substitution patterns (e.g., benzyloxy and halogen positions) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₃H₉BrF₂O). Purity assessment uses GC-MS or HPLC (>95% purity thresholds, as seen in catalog specifications for similar bromo-fluoroarenes) . For fluorinated analogs, 19F NMR resolves electronic environments of fluorine atoms, distinguishing ortho/para substituents . Contaminants like dehalogenated byproducts can be detected via thin-layer chromatography (TLC) with iodine visualization.
Basic: What are the key synthetic routes to this compound, and how are competing side reactions mitigated?
Answer:
A common approach involves:
Electrophilic aromatic substitution (EAS): Bromination of 3-benzyloxy-4,5-difluorobenzene using Br₂/FeBr₃, with strict temperature control (0–5°C) to avoid over-bromination.
Protection/deprotection strategies: Benzyloxy groups are introduced via Williamson ether synthesis (benzyl bromide + phenolic -OH under basic conditions), ensuring regioselectivity .
Challenges:
- Debenzylation under acidic conditions: Use mild bases (e.g., K₂CO₃) during synthesis.
- Halogen scrambling: Observed in polyhalogenated benzenes; mitigated by low-temperature reactions and inert atmospheres .
Advanced: How do steric and electronic effects of the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The benzyloxy group acts as an electron-donating group (EDG) , activating the ring for nucleophilic aromatic substitution (SNAr) at the para position. However, steric hindrance from the benzyl moiety can reduce accessibility to the bromine atom in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) predict reduced reaction rates compared to non-substituted analogs. Experimental optimization includes:
- Using bulky ligands (e.g., XPhos) to enhance catalytic turnover .
- Elevated temperatures (80–100°C) to overcome steric barriers, monitored via in situ IR to prevent decomposition .
Advanced: What strategies resolve contradictions in reported reaction yields for Ullmann-type couplings involving this compound?
Answer:
Discrepancies in yields (e.g., 40–75% in literature) arise from:
- Solvent polarity effects: Polar aprotic solvents (DMF, DMSO) improve copper catalyst solubility but may promote side reactions.
- Substrate purity: Trace moisture or oxygen degrades catalysts; rigorous drying (molecular sieves) and degassing are critical .
Methodological refinements: - Microwave-assisted synthesis reduces reaction times and improves reproducibility.
- In-line analytics (e.g., LC-MS) identify intermediates like dehalogenated products, enabling real-time adjustments .
Advanced: How can isotopic labeling (e.g., deuterium) aid mechanistic studies of this compound in C–H activation reactions?
Answer:
Deuterated analogs (e.g., replacing benzyloxy-protected hydrogens with D) enable kinetic isotope effect (KIE) studies to elucidate rate-determining steps. For example:
- Deuterium-labeled benzene rings (e.g., C₆D₃BrF₂ derivatives ) track hydrogen/deuterium exchange in catalytic cycles.
- MS/MS fragmentation patterns distinguish between competing pathways (e.g., radical vs. ionic mechanisms) .
Basic: What safety protocols are critical when handling this compound, given its halogenated structure?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods are mandatory due to potential skin/eye irritation and volatile byproducts.
- Waste disposal: Halogenated waste must be segregated and treated via incineration to prevent environmental release of toxic aromatics .
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite, avoiding water to prevent hydrolysis .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Answer:
Challenges:
- Co-elution of structurally similar impurities (e.g., di-brominated byproducts) in HPLC.
- Low sensitivity for fluorine-containing contaminants in GC-MS.
Solutions: - 2D-LC (heart-cutting) : Separates co-eluting peaks by coupling two orthogonal columns (C18 + phenyl-hexyl) .
- ICP-MS : Detects trace metal catalysts (e.g., Pd, Cu) at ppb levels, critical for pharmaceutical-grade synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
